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molecular formula C11H13NO5 B8430795 3-(2-Methoxy-ethylamino)-phthalic acid

3-(2-Methoxy-ethylamino)-phthalic acid

Cat. No. B8430795
M. Wt: 239.22 g/mol
InChI Key: CZJUXXAJQWKTMT-UHFFFAOYSA-N
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Patent
US07091353B2

Procedure details

To a stirred solution of 3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester (2.24 g, 8.38 mmol) in methanol (50 ml) was added 5N potassium hydroxide (10 ml). The mixture was stirred at room temperature overnight. The solvent was evaporated in vacuo and the residue dissolved in water (50 ml). The water was washed with diethyl ether (2×75 ml). The aqueous portion was cooled in an ice bath and the pH was adjusted to 2–3 by dropwise addition of concentrated hydrochloric acid. The aqueous solution was then extracted with ethyl acetate (3×75 ml). The combined ethyl acetate extracts were washed with brine (100 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue, which contained a mixture of diacid and monomethyl esters, was used without further purification.
Name
3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[C:4]1[C:5](=[C:10]([NH:14][CH2:15][CH2:16][O:17][CH3:18])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8]C)=[O:7].[OH-].[K+]>CO>[CH3:18][O:17][CH2:16][CH2:15][NH:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:4]([C:3]([OH:19])=[O:2])[C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
3-(2-methoxy-ethylamino)-phthalic acid dimethyl ester
Quantity
2.24 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=C(C=CC1)NCCOC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (50 ml)
WASH
Type
WASH
Details
The water was washed with diethyl ether (2×75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous portion was cooled in an ice bath
ADDITION
Type
ADDITION
Details
the pH was adjusted to 2–3 by dropwise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ethyl acetate (3×75 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of diacid and monomethyl esters
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COCCNC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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